4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide
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Overview
Description
4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide is a heterocyclic compound with the molecular formula C15H17BrN2O3S2 and a molecular weight of 417.34 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide typically involves the reaction of 4-bromo-2-tosylthiazole with N,N-diethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioethers.
Scientific Research Applications
4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s thiazole ring and tosyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-diethylthiazole-5-carboxamide: Lacks the tosyl group, resulting in different reactivity and binding properties.
2-Tosylthiazole-5-carboxamide: Lacks the bromine atom, affecting its substitution reactions.
N,N-Diethyl-2-tosylthiazole-5-carboxamide: Lacks the bromine atom, leading to different chemical behavior.
Uniqueness
4-Bromo-N,N-diethyl-2-tosylthiazole-5-carboxamide is unique due to the presence of both the bromine atom and the tosyl group, which confer distinct reactivity and binding characteristics . This makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds and the study of molecular interactions .
Properties
Molecular Formula |
C15H17BrN2O3S2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
4-bromo-N,N-diethyl-2-(4-methylphenyl)sulfonyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-4-18(5-2)14(19)12-13(16)17-15(22-12)23(20,21)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
YMMGMZOWQLHGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)C)Br |
Origin of Product |
United States |
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